

PIK-75 AKT phosphorylation inhibition comparison

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Compound Focus: **Pik-75**

CAS No.: 945619-31-8

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Mechanism of Action and Key Comparisons

The table below summarizes the core mechanisms of **PIK-75** and how it compares to other types of inhibitors in the PI3K/AKT pathway.

Inhibitor Name	Primary Target(s)	Mechanism of AKT Phosphorylation Inhibition	Key Characteristics
PIK-75	PI3K p110 α , CDK9 [1] [2]	Directly inhibits PI3K p110 α , reducing PIP3 production and subsequent membrane recruitment & phosphorylation of AKT (at Thr308 and Ser473) [1].	Dual-target inhibitor; highly potent against p110 α ; overcomes venetoclax resistance in hematologic cancers [2].

| **Pan-PI3K Inhibitors** (e.g., Buparlisib) | All class I PI3K isoforms (p110 α , β , γ , δ) [3] | Broadly inhibits PI3K activity, leading to a general decrease in AKT phosphorylation [3]. | Broader target profile; associated with higher toxicity due to lack of isoform selectivity [3]. | | **Isoform-Selective PI3K Inhibitors** (e.g., Idelalisib - p110 δ) | Specific PI3K isoforms (e.g., p110 δ) [3] | Inhibits a specific PI3K isoform, which can be sufficient to block AKT signaling in cells dependent on that isoform [3]. | Improved toxicity profile; clinically approved for hematologic malignancies (e.g., CLL) [3]. | | **Allosteric AKT Inhibitors** (e.g.,

Miransertib) | AKT (allosteric site) [4] | Binds to the PH domain of AKT, preventing its membrane localization and activation, without targeting upstream PI3K [4]. | Inhibits all AKT isoforms; effective in cancers with AKT1 mutations [4]. | | **ATP-competitive AKT Inhibitors** (e.g., Ipatasertib) | AKT (ATP-binding site) [4] | Directly binds to the kinase domain of AKT, competing with ATP and blocking its catalytic activity [4]. | Pan-AKT inhibitor; can have off-target effects (e.g., PRKG1 inhibition) [4]. |

Supporting Experimental Data

The efficacy of **PIK-75** is demonstrated through quantitative data from various experimental models.

Inflammatory Model (Feline Esophageal Epithelial Cells)

A 2014 study demonstrated the anti-inflammatory effect of **PIK-75** by inhibiting the PI3K/AKT pathway [1].

- **Experimental Protocol:** Cultured feline esophageal epithelial cells were pretreated with **PIK-75** (0, 0.1, 0.5, 1 μ M) for 1 hour, then stimulated with 300 μ M hydrogen peroxide to induce inflammation. Levels of phosphorylated AKT (p-Akt) and proinflammatory cytokines (IL-1 β , IL-8) were measured via Western blot, and IL-6 was measured by ELISA. Cell viability was assessed using an MTT assay [1].
- **Key Findings:**
 - **p-AKT Inhibition:** **PIK-75** reduced p-Akt levels in a dose-dependent manner, with a more significant effect than hydrogen peroxide treatment alone [1].
 - **Cytokine Reduction:** Expression of IL-1 β and IL-8, as well as the level of IL-6, were also dose-dependently reduced by **PIK-75** [1].

Cancer Resistance Model (Mantle Cell Lymphoma)

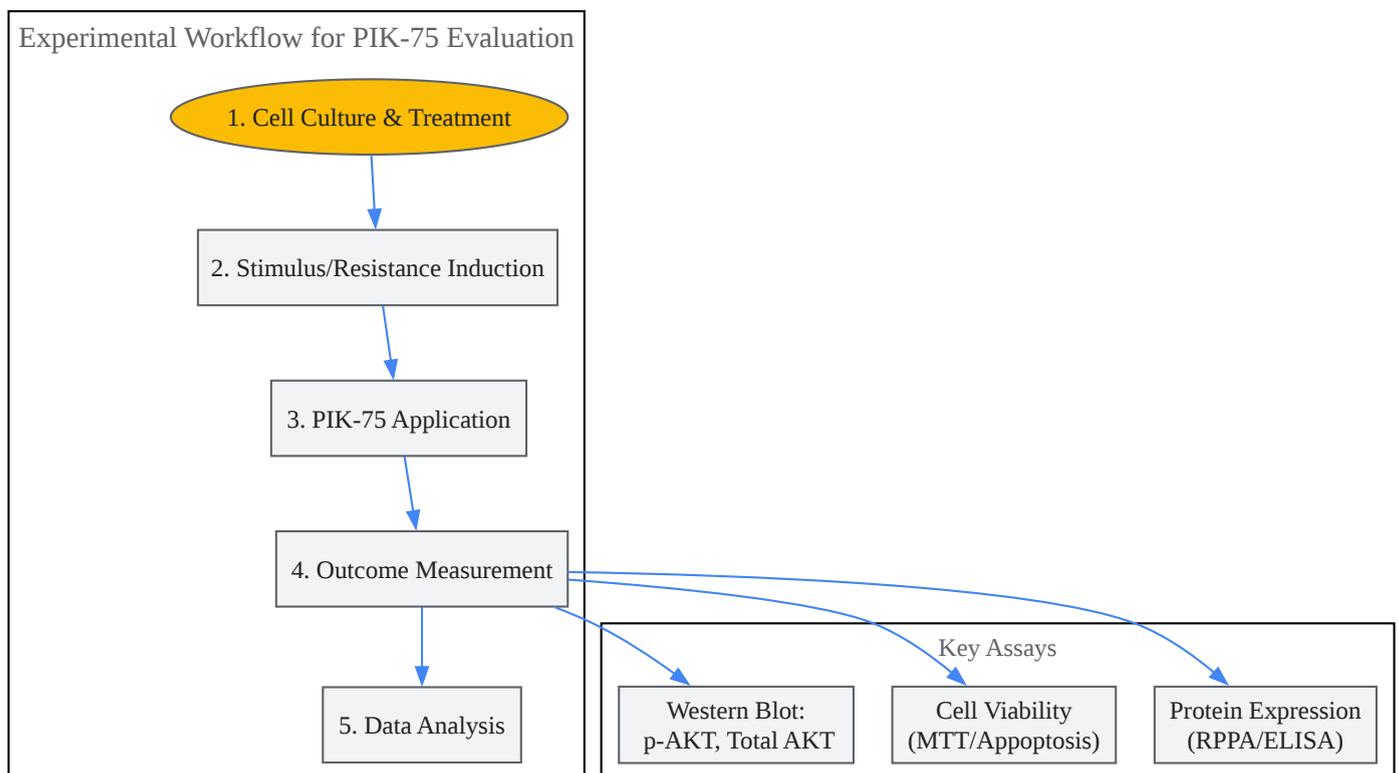
A 2022 study highlighted **PIK-75**'s potency in overcoming venetoclax resistance [2].

- **Experimental Protocol:** A high-throughput screen of 320 drugs was performed on venetoclax-sensitive and -resistant MCL cell lines (Mino, Rec-1, Mino-Re, Rec1-Re). Cells were treated with compounds at 5 μ M for 72 hours, and cell viability was determined. **PIK-75**'s efficacy was further validated in vivo in xenograft models [2].
- **Key Findings:**
 - **PIK-75** was identified as the **top candidate** capable of overcoming acquired venetoclax resistance [2].

- It effectively **blocked PI3K/AKT signaling** and **diminished elevated MCL-1 expression**, a key resistance protein [2].

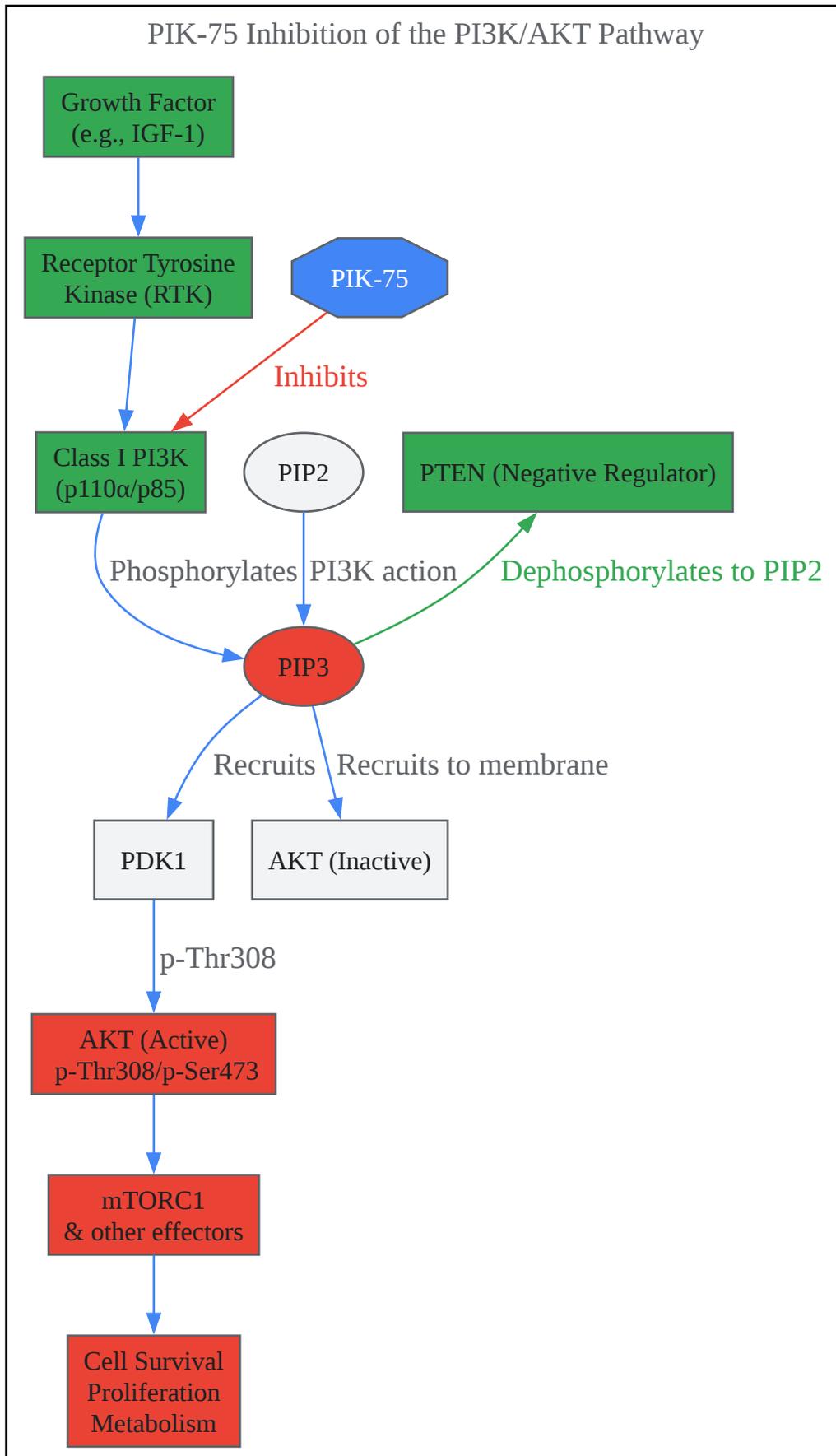
Conceptual Workflow and Signaling Pathway

To visualize the experimental workflow for evaluating **PIK-75** and its action on the PI3K/AKT pathway, the following diagrams are provided.



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The diagram below illustrates how **PIK-75** inhibits the PI3K/AKT signaling pathway.



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Conclusion and Research Implications

In summary, **PIK-75** serves as a powerful tool in cancer and inflammation research due to its **high potency and dual-target mechanism**. Its primary advantages and research considerations are:

- **High Potency and Selectivity:** **PIK-75's** high specificity for the p110 α isoform makes it an excellent candidate for studying tumors driven by this particular subunit [1] [3].
- **Overcoming Drug Resistance:** Its unique ability to simultaneously block PI3K/AKT signaling and suppress MCL-1 via CDK9 inhibition positions it as a promising strategy for tackling resistance to therapies like venetoclax [2].
- **Research Considerations:** While its dual inhibition is beneficial, it can complicate the precise attribution of observed effects. Furthermore, as with many potent inhibitors, potential toxicity needs careful evaluation in translational research [2] [3].

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